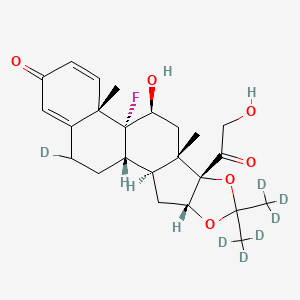
Egfr-IN-60
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-60 is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) by targeting specific mutations in the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-60 involves multiple steps, starting with the preparation of the core quinazoline structure. The process typically includes:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.
Substitution Reactions: The quinazoline core undergoes various substitution reactions to introduce functional groups that enhance its binding affinity to the epidermal growth factor receptor. Common reagents include halogenating agents and alkylating agents.
Final Coupling: The final step involves coupling the substituted quinazoline with a morpholine derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:
Batch Processing: Large reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-60 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the quinazoline core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Quinazolines: From substitution reactions.
Aplicaciones Científicas De Investigación
Egfr-IN-60 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of quinazoline derivatives.
Biology: Employed in cell culture studies to investigate the role of the epidermal growth factor receptor in cell signaling.
Medicine: Used in preclinical and clinical studies for the treatment of non-small cell lung cancer and other epidermal growth factor receptor-related cancers.
Industry: Utilized in the development of new epidermal growth factor receptor inhibitors with improved efficacy and reduced side effects
Mecanismo De Acción
Egfr-IN-60 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used for the same indications.
Uniqueness of Egfr-IN-60
This compound is unique due to its high binding affinity and selectivity for specific epidermal growth factor receptor mutations. This makes it particularly effective in treating non-small cell lung cancer patients with these mutations, offering a targeted therapeutic approach with potentially fewer side effects compared to non-selective inhibitors .
Propiedades
Fórmula molecular |
C28H28Cl2N6O |
|---|---|
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
5-(2,3-dichlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-imino-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
InChI |
InChI=1S/C28H28Cl2N6O/c1-28(2)12-20-23(21(37)13-28)22(18-6-5-7-19(29)25(18)30)24-26(31)36(15-32-27(24)34-20)33-14-16-8-10-17(11-9-16)35(3)4/h5-11,14-15,22,31,34H,12-13H2,1-4H3/b31-26?,33-14+ |
Clave InChI |
HFGBVNJPTHYXRL-ZSBAPAOWSA-N |
SMILES isomérico |
CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)/N=C/C4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)N=CC4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


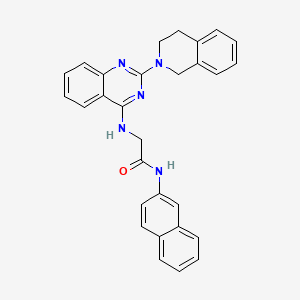
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
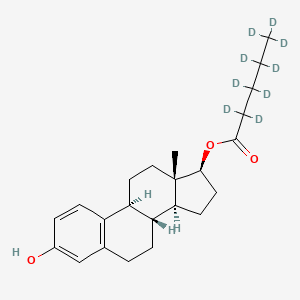

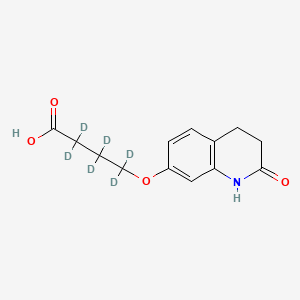
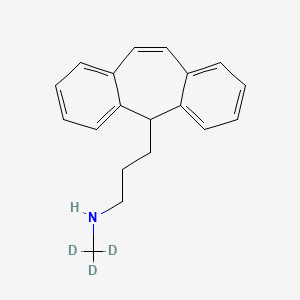
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
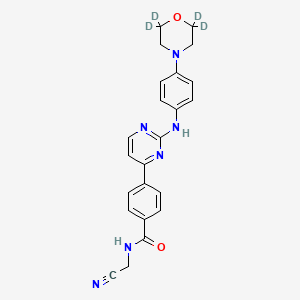
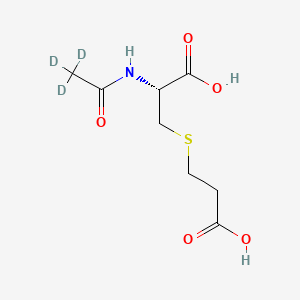
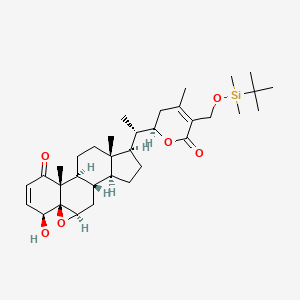
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
